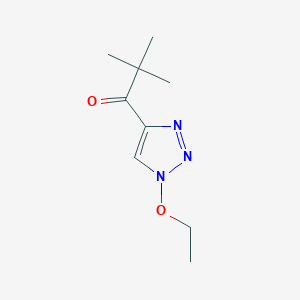![molecular formula C20H20O4S2 B14315484 1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene CAS No. 109432-99-7](/img/structure/B14315484.png)
1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with dimethylidene groups and disulfonyl-linked benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a cyclohexane derivative is reacted with sulfonyl chloride and benzene derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. Additionally, the benzene rings may participate in π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-4-methylenecyclohexane: Similar in structure but lacks the disulfonyl and benzene components.
3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-: Shares the cyclohexane ring but differs in functional groups and overall structure.
Uniqueness
1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene is unique due to its combination of cyclohexane, dimethylidene, disulfonyl, and benzene components. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
109432-99-7 |
|---|---|
Molecular Formula |
C20H20O4S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-3,4-dimethylidenecyclohexyl]sulfonylbenzene |
InChI |
InChI=1S/C20H20O4S2/c1-16-13-14-20(15-17(16)2,25(21,22)18-9-5-3-6-10-18)26(23,24)19-11-7-4-8-12-19/h3-12H,1-2,13-15H2 |
InChI Key |
HORCGVLZODLVLS-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(CC1=C)(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


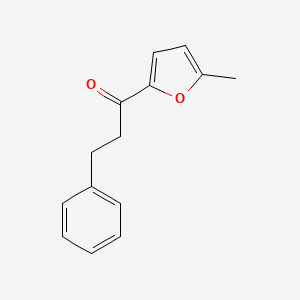


![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)
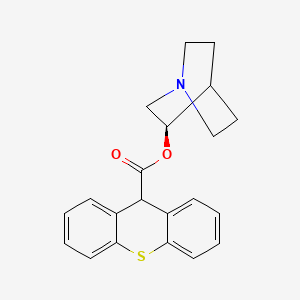
![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
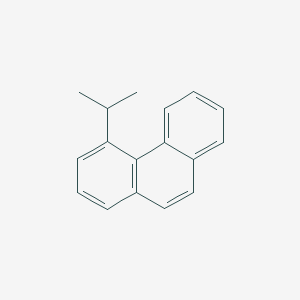
![(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14315452.png)
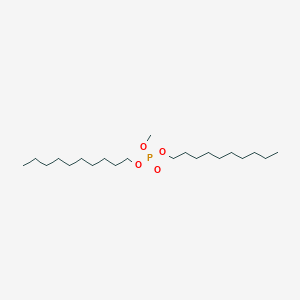
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)


